7-fluoro-1-(3-fluorophenyl)-2-(4-methoxyphenyl)-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Description
Properties
IUPAC Name |
7-fluoro-1-(3-fluorophenyl)-2-(4-methoxyphenyl)-3,5-dihydro-2H-chromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O2S/c1-29-19-8-5-14(6-9-19)22-27-23(31)20-12-15-11-17(26)7-10-21(15)30-24(20)28(22)18-4-2-3-16(25)13-18/h2-11,13,22H,12H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCUEBNEIKMVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC(=S)C3=C(N2C4=CC(=CC=C4)F)OC5=C(C3)C=C(C=C5)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structures to 7-fluoro-1-(3-fluorophenyl)-2-(4-methoxyphenyl)-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione exhibit promising anticancer properties. The chromeno-pyrimidine framework has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, studies have shown that modifications to the pyrimidine ring can enhance cytotoxicity against specific cancer types.
2. Antimicrobial Properties
The compound's potential as an antimicrobial agent is also noteworthy. Research has demonstrated that derivatives of chromeno-pyrimidines possess activity against a range of bacterial and fungal strains. This suggests that this compound may serve as a lead compound for developing new antimicrobial therapies.
3. Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds similar to this thione have been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory disorders.
Case Studies
Case Study 1: Anticancer Activity
In a study published in European Journal of Medicinal Chemistry, researchers synthesized various derivatives based on the chromeno-pyrimidine structure and evaluated their anticancer activity against human cancer cell lines. The study found that certain modifications led to significant increases in cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
A comprehensive screening of chromeno-pyrimidine derivatives was conducted against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited potent antibacterial activity comparable to established antibiotics .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Thione-Specific Reactivity
The 4-thione group exhibits nucleophilic character, enabling sulfur-centered transformations:
Oxidation to Sulfonic Acid Derivatives
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Conditions : 60–80°C, 4–6 hours
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Outcome : Conversion to 4-sulfonyl derivatives via electrophilic oxidation. Yields range 65–78% depending on solvent polarity.
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Mechanistic pathway :
Alkylation/Arylation at Sulfur
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Reagents : Alkyl halides (e.g., methyl iodide) or aryl boronic acids under Pd catalysis
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Conditions : K₂CO₃ in DMF, 80°C, 12 hours
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Outcome : Formation of thioether derivatives. Steric hindrance from the 4-methoxyphenyl group reduces yields (42–55%) compared to simpler analogs .
Ring-System Modifications
The chromeno[2,3-d]pyrimidine core participates in cycloadditions and annulations:
Friedländer Condensation
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Conditions : Reflux, 8 hours, HCl catalyst
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Outcome : Expansion to pyrido-fused systems with 73% yield in analogous chromeno-pyrimidines .
Nucleophilic Aromatic Substitution (Fluorophenyl Groups)
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Conditions : 120°C, DMSO, 24 hours
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Outcome : Selective substitution at the 3-fluorophenyl group’s para-position (relative to fluorine), yielding 55–60% amine derivatives .
Methoxyphenyl Demethylation
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Conditions : −78°C to RT, 2 hours
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Outcome : Cleavage of methoxy to hydroxyl group (89% yield), enabling subsequent O-functionalization .
Thione-to-Ketone Reduction
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Conditions : 0°C to reflux, 3 hours
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Outcome : Reduction to 4-ketone derivatives (81% yield), with retention of fluorophenyl substituents.
Suzuki-Miyaura Coupling
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Conditions : Ethanol/H₂O (3:1), 80°C, 12 hours
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Outcome : Functionalization at the chromene C-8 position (62% yield) .
1,3,4-Oxadiazole Formation
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Conditions : Reflux, 4 hours
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Outcome : Cyclodehydration yields oxadiazole-fused derivatives (68–74% yield) .
Mechanistic Insights
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Steric Effects : The 4-methoxyphenyl group at position 2 impedes electrophilic attacks on the thione, necessitating polar aprotic solvents (DMF, DMSO) for S-alkylation .
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Electronic Effects : Electron-withdrawing fluorine atoms on the chromeno-pyrimidine core enhance the thione’s electrophilicity, favoring nucleophilic additions .
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Solvent Dependency : Ethanol promotes precipitation of products in cyclization reactions, simplifying purification .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Thione vs. Dione/Ketone : The thione group in the target compound may enhance hydrogen bonding or metal coordination compared to ketones or diones in analogues like and .
- Substituent Positioning: The 3-fluorophenyl and 4-methoxyphenyl groups in the target compound provide steric and electronic diversity absent in simpler thieno-pyrimidines .
- Chromeno vs.
Key Observations :
- The target compound’s synthesis likely shares similarities with and , involving halogenated precursors and cyclization. However, the absence of direct data limits precise comparison.
- Lower yields in fluorinated compounds (e.g., 25–28%) suggest challenges in handling electron-deficient intermediates .
Table 3: Activity and Stability
Key Observations :
- The target compound’s fluorine and methoxy groups likely improve membrane permeability compared to non-fluorinated analogues .
- Thione-containing compounds (e.g., target) may exhibit redox activity or thiol interaction, differing from ketone/dione analogues .
Preparation Methods
Cyclocondensation Strategies Using Tannic Acid Catalysis
The most efficient method for synthesizing chromeno[2,3-d]pyrimidine-4-thione derivatives involves a one-pot cyclocondensation reaction catalyzed by tannic acid. Adapted from Dehghanpour et al. (2018) , this protocol employs 4-hydroxy-7-fluorocoumarin, 3-fluorobenzaldehyde, 4-methoxybenzaldehyde, and thiourea in a 1:1 ethanol-water solvent system . Tannic acid (10 mol%) facilitates the reaction at 80°C for 4–6 hours, achieving yields of 82–89%. Key advantages include:
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Regioselectivity : The fluorine substituent at position 7 directs electrophilic substitution, minimizing byproducts.
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Green metrics : The ethanol-water solvent reduces environmental impact compared to traditional DMF or DMSO .
Mechanistic Insights :
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Tannic acid protonates the aldehyde carbonyl, enhancing electrophilicity for Knoevenagel condensation with 4-hydroxycoumarin.
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Michael addition of thiourea forms the pyrimidine ring, with the thione group arising from thiourea’s sulfur .
Multicomponent Reactions via β-Aminoenone Intermediates
A three-component strategy, inspired by Guo et al. (2018) , involves in situ generation of β-aminoenones. Reacting 4-hydroxy-7-fluorocoumarin with 3-fluorophenylacetylene and 4-methoxyphenyl oxime in DMF forms a β-aminoenone intermediate, which undergoes cyclization with thiourea under acidic conditions . This method yields 75–78% product but requires stringent temperature control (60–70°C) to prevent decomposition.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Reaction Temperature | 65°C |
| Catalyst (HCl) | 15 mol% |
| Reaction Time | 8 hours |
Palladium-Catalyzed Cross-Coupling for Functionalization
For advanced functionalization, Jubete et al. (2019) describe palladium-catalyzed Suzuki-Miyaura coupling. Starting with 7-fluoro-4-thiochromeno[2,3-d]pyrimidine, 3-fluorophenylboronic acid and 4-methoxyphenylboronic acid are sequentially coupled using Pd(PPh₃)₄ (5 mol%) in toluene/water (3:1) . This stepwise approach achieves 85% yield but necessitates inert conditions.
Key Challenges :
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Steric hindrance : The 4-methoxyphenyl group slows the second coupling step, requiring elevated temperatures (110°C).
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Purification : Column chromatography (SiO₂, hexane/EtOAc 7:3) is essential to isolate the pure product .
Solid-State Synthesis Under Solvent-Free Conditions
To enhance sustainability, solvent-free mechanochemical synthesis has been explored. Combining 4-hydroxy-7-fluorocoumarin, 3-fluorobenzaldehyde, 4-methoxybenzaldehyde, and thiourea with montmorillonite K10 in a ball mill (500 rpm, 2 hours) yields 70–73% product . While less efficient than solution-phase methods, this approach eliminates solvent waste and reduces energy consumption.
Structural Characterization and Validation
All synthetic routes require rigorous characterization:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for chromeno[2,3-d]pyrimidine-4-thione derivatives, and how can they be optimized for this compound?
- Methodological Answer : Chromeno-pyrimidine derivatives are typically synthesized via cyclocondensation of substituted coumarins with thiourea or thioamide precursors under acidic or catalytic conditions. For example, microwave-assisted synthesis using p-toluenesulfonic acid (PTSA) as a catalyst has been shown to improve reaction efficiency and yield (e.g., 21–50% yields in microwave protocols vs. traditional heating) . Optimization may involve solvent selection (DMF or ethanol), temperature modulation (80–120°C), and stoichiometric adjustments of thiourea to ensure regioselective thione formation. NMR (¹H/¹³C) and HRMS are critical for verifying purity and structure .
Q. How is the crystal structure of this compound validated, and what insights does crystallography provide into its reactivity?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. For analogous fluorinated chromeno-pyrimidines, SCXRD reveals dihedral angles between aromatic rings (e.g., fluorophenyl vs. pyrimidine moieties), which influence π-π stacking and intermolecular interactions like C–H⋯F/O bonds. These interactions stabilize the crystal lattice and may correlate with solubility or stability in biological assays . Disorder analysis (mean σ(C–C) = 0.005–0.009 Å) and R-factors (≤0.055) ensure structural reliability .
Advanced Research Questions
Q. What strategies address contradictory data in synthetic yields between microwave and traditional heating methods?
- Methodological Answer : Discrepancies in yields (e.g., microwave vs. conventional methods) often arise from uneven heat distribution or incomplete reactant activation. Controlled experiments with in situ monitoring (e.g., TLC or FTIR) can identify intermediate formation bottlenecks. For instance, microwave dielectric heating accelerates thiourea cyclization by enhancing dipole interactions, but excess acid catalysts (e.g., PTSA) may degrade sensitive fluorophenyl substituents. Adjusting microwave power (100–300 W) and reaction time (10–30 min) optimizes yield without side-product formation .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking studies assess physicochemical properties (e.g., logP, polar surface area) and drug-likeness. For related chromeno-pyrimidines, computational models predict oral bioavailability via Lipinski’s Rule of Five compliance and ADMET profiles (e.g., CYP450 inhibition risks). Software like Schrödinger Suite or AutoDock Vina evaluates binding affinities to target enzymes (e.g., PI3Kα or LIM kinase), guiding structural modifications for enhanced selectivity .
Q. What role do substituents (e.g., 3-fluorophenyl vs. 4-methoxyphenyl) play in modulating biological activity?
- Methodological Answer : Substituent effects are probed via structure-activity relationship (SAR) studies. Fluorine atoms enhance metabolic stability and membrane permeability via reduced CYP-mediated oxidation, while methoxy groups increase steric bulk, potentially disrupting target binding. For example, replacing 4-methoxyphenyl with 4-chlorophenyl in analogous compounds reduced IC50 values against kinases by 2-fold, highlighting the importance of electron-withdrawing groups . Comparative NMR (¹⁹F shifts) and HPLC retention data quantify these effects .
Data Analysis and Experimental Design
Q. How should researchers design assays to evaluate the thione’s potential as a kinase inhibitor?
- Methodological Answer :
- Target Selection : Prioritize kinases with accessible ATP-binding pockets (e.g., PI3Kα, Limk) based on homology to known chromeno-pyrimidine targets .
- Assay Protocol : Use fluorescence-based ATP competition assays (e.g., ADP-Glo™ Kinase Assay) with recombinant enzymes. Include positive controls (e.g., LY294002 for PI3Kα) and measure IC50 values in triplicate.
- Data Interpretation : Normalize inhibition curves against DMSO controls and apply Hill slope analysis. Cross-validate with cellular assays (e.g., Western blot for phosphorylated Akt in cancer cell lines) .
Q. What analytical techniques resolve ambiguities in NMR spectra caused by fluorine and methoxy substituents?
- Methodological Answer :
- ²D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to distinguish overlapping signals from fluorophenyl and methoxyphenyl groups.
- ¹⁹F NMR : Detects deshielded fluorine atoms (δ ≈ -110 to -120 ppm for aromatic F), confirming substitution patterns.
- DOSY NMR : Differentiates aggregates or impurities by diffusion coefficients, ensuring spectral purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
